molecular formula C9H14ClN B6214227 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride CAS No. 2731010-10-7

6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B6214227
CAS No.: 2731010-10-7
M. Wt: 171.67 g/mol
InChI Key: VYKOOIJWIJEQLG-UHFFFAOYSA-N
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Description

6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The structure of this compound includes an ethynyl group attached to a bicyclic azabicyclo[2.2.2]octane core, which is further stabilized by the presence of a hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-2-azabicyclo[222]octane hydrochloride typically involves the construction of the azabicyclo[22One common method involves the enantioselective construction of the azabicyclo[2.2.2]octane scaffold, which can be achieved through various synthetic routes . These routes often rely on the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner .

Industrial Production Methods

Industrial production of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the bicyclic core or the ethynyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.

Scientific Research Applications

6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the azabicyclo[2.2.2]octane core provides structural stability. The compound may interact with enzymes or receptors, influencing biological pathways and leading to specific effects .

Properties

CAS No.

2731010-10-7

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

IUPAC Name

6-ethynyl-2-azabicyclo[2.2.2]octane;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-2-8-5-7-3-4-9(8)10-6-7;/h1,7-10H,3-6H2;1H

InChI Key

VYKOOIJWIJEQLG-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2CCC1NC2.Cl

Purity

95

Origin of Product

United States

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